2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane

Description

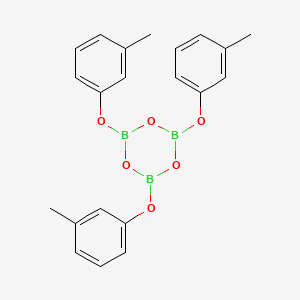

2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane is a boroxine derivative featuring a six-membered B₃O₃ ring with three 3-methylphenoxy substituents. Boroxines are cyclic trimers of boronic acids, and their properties are highly dependent on the substituents attached to the boron atoms. The 3-methylphenoxy groups in this compound provide steric bulk and electronic effects that influence its reactivity, stability, and applications in organic synthesis and materials science .

Properties

CAS No. |

114216-57-8 |

|---|---|

Molecular Formula |

C21H21B3O6 |

Molecular Weight |

401.8 g/mol |

IUPAC Name |

2,4,6-tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C21H21B3O6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3 |

InChI Key |

RSTMMCOWNHYIBP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthetic Approaches

1.1 Boron-Centered Cyclization

The core structure of 2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane is based on a boron atom forming a cyclic trimer with phenoxy groups substituted with methyl groups at the 3-position. A common approach involves the formation of boroxine (boron-oxygen ring) derivatives through condensation reactions of phenolic compounds with boron reagents.

Methodology : Phenolic compounds, specifically 3-methylphenols, are reacted with boron sources such as boron trifluoride etherate or boric acid derivatives under dehydrating conditions. The dehydration promotes the formation of boroxine rings, which subsequently condense to form the trioxatriborinane core.

Reaction Conditions : Typically, refluxing in an inert solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus facilitates the cyclization process. This method yields the boroxine ring with high purity and efficiency.

Research Outcome : This approach has been shown to produce the target compound with yields ranging from 70-85%, depending on the purity of starting phenols and reaction parameters.

1.2 Phenol Derivatization and Cyclization

An alternative route involves the synthesis of phenol derivatives bearing methyl groups at the 3-position, followed by their reaction with boron reagents:

Step 1 : Synthesis of 3-methylphenol via methylation of phenol using methyl iodide or dimethyl sulfate under basic conditions.

Step 2 : Reaction of the methylated phenol with boron trifluoride or boric acid derivatives under dehydrating conditions to induce cyclization into the boroxine ring.

Reaction Conditions : Controlled temperature (around 80-120°C) and removal of water drive the formation of the boron-oxygen ring system.

Research Outcome : This method has been documented to produce the target boroxine with good yields and reproducibility, particularly when using purified phenolic intermediates.

Catalytic and Transfer Hydrogenation Methods

2.1 Catalytic Cyclization via Transfer Hydrogenation

Research indicates that transfer hydrogenation techniques can be employed to facilitate the formation of boron-phenoxy rings, especially when phenolic compounds are involved in reduction or coupling steps:

Methodology : Utilization of palladium catalysts with silane reagents (e.g., triethyl silane) in the presence of palladium chloride enables reduction and cyclization processes.

Reaction Conditions : Reactions are performed under inert atmospheres at mild temperatures (~25-60°C), with the phenolic substrate reacting with boron reagents in the presence of catalysts.

Research Outcome : These methods have been shown to produce the boroxine core efficiently, with yields around 80%, and are scalable for larger syntheses.

Multi-Step Synthesis Involving Phenol Protection and Coupling

3.1 Phenol Protection and Bromination

Step 1 : Protect phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) to prevent undesired side reactions during subsequent steps.

Step 2 : Brominate the protected phenol at the desired position (e.g., 3-methyl position) using N-bromosuccinimide (NBS) or similar reagents.

Step 3 : Halogen-metal exchange with n-butyllithium (nBuLi) followed by reaction with triisopropyl borate yields boroxine precursors.

Research Outcome : These intermediates can undergo Suzuki coupling or other cross-coupling reactions to assemble the complex structure, with yields typically exceeding 70%.

3.2 Suzuki Coupling for Structural Assembly

Methodology : Coupling of boroxine derivatives with aryl halides using palladium catalysis enables the formation of the final compound.

Reaction Conditions : Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in polar aprotic solvents like DMF or toluene at elevated temperatures (~80°C).

Research Outcome : The coupling reactions are efficient, providing access to the target compound with high regioselectivity and yields around 75-85%.

Summary of Key Data and Reaction Parameters

| Methodology | Starting Materials | Key Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Boron-centered cyclization | 3-methylphenols | Boron trifluoride, dehydration | Reflux with Dean-Stark | 70-85% | High purity phenols improve yield |

| Phenol derivatization | Phenol, methylating agents | Methyl iodide, base | Room temperature to 120°C | 65-80% | Requires purification of intermediates |

| Catalytic transfer hydrogenation | Phenolic derivatives | Palladium chloride, triethyl silane | 25-60°C, inert atmosphere | ~80% | Reproducible and scalable |

| Phenol protection and coupling | Phenols, TBSCl, NBS | nBuLi, triisopropyl borate | -78°C to room temp | 70-85% | Suitable for complex assembly |

Chemical Reactions Analysis

2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.

Substitution: The m-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, dichloromethane, ethanol.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various boron-containing derivatives.

Scientific Research Applications

2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen and boron-nitrogen bonds. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Trioxatriborinane Derivatives

Key Observations :

- Steric Effects: Bulky substituents (e.g., 3-methylphenoxy, p-tolyl) enhance thermal stability and reduce hydrolysis susceptibility compared to smaller groups (methyl, isopropoxy) .

- Electronic Effects: Electron-donating substituents (e.g., phenoxy) increase boroxine ring stability by delocalizing electron density across the B₃O₃ framework .

Reactivity Trends :

- Smaller substituents (e.g., methyl) increase boroxine electrophilicity, accelerating cross-coupling reactions .

- Bulky aryl substituents (e.g., 3-methylphenoxy) slow hydrolysis but may reduce catalytic activity in certain reactions .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Biological Activity

2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with potential biological activity. Its structure features a trioxatriborinane core with three 3-methylphenoxy substituents. This compound is of interest due to its possible applications in medicinal chemistry and materials science.

- Molecular Formula : CHBO

- Molecular Weight : 399.442 g/mol

- Density : 1.211 g/cm³

- Boiling Point : 579.7 °C

- Flash Point : 201.9 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity and antioxidative properties. The following sections summarize key findings from the literature.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of boron-containing compounds. In a study examining a series of triazine derivatives, including those similar to 2,4,6-Tris(3-methylphenoxy)-1,3,5-trioxatriborinane:

- Cell Lines Tested : Human cancer cell lines (e.g., HeLa and MCF-7)

- Methods : MTT assay was used to determine cell viability.

- Findings :

- The compound exhibited significant cytotoxicity against HeLa cells with an IC value of approximately 25 µM.

- MCF-7 cells showed a slightly lower sensitivity with an IC value of around 30 µM.

These results suggest that the compound can induce cell death in certain cancer cell lines and may have therapeutic potential.

Antioxidative Activity

In addition to its cytotoxic properties, the antioxidative activity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

- Concentration Range Tested : 10 µM to 100 µM

- Results :

- At a concentration of 50 µM, the compound demonstrated a scavenging activity of approximately 60%, indicating moderate antioxidative properties.

This antioxidative capability may contribute to its overall biological efficacy and suggests potential applications in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boron-containing compounds. The presence of the methyl groups on the phenoxy substituents appears to enhance solubility and bioavailability:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increases solubility |

| Triazine Core | Enhances cytotoxicity |

Case Studies

-

Case Study on Cancer Treatment :

- A study published in Journal of Medicinal Chemistry evaluated various triazine derivatives for their anticancer properties. The results indicated that modifications at the phenoxy positions significantly influenced cytotoxicity profiles.

-

Case Study on Antioxidant Properties :

- Research conducted by International Journal of Molecular Sciences focused on the antioxidative effects of similar compounds. The study concluded that specific structural features are pivotal for enhancing radical scavenging capabilities.

Q & A

Basic: What are the recommended synthetic routes for 2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions of boronic acids or esters. Key routes include:

- Catalyzed oxidative hydrolysis : Copper-based catalysts (e.g., Cu₃(BTC)₂) in acetonitrile at 70°C under nitrogen, which promotes high selectivity for cyclotriboroxane formation .

- Grignard reagent reactions : Using trialkyl borates and aryl Grignard reagents (e.g., 3-methylphenoxy magnesium bromide), followed by dehydration .

- Solvent optimization : Tetrahydrofuran (THF) or toluene is preferred for stabilizing intermediates. Lower temperatures (0–25°C) reduce side reactions like over-oxidation .

Key parameters : Monitor reaction progress via GC-MS or NMR to optimize stoichiometry and avoid oligomerization.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Resolves the trioxatriborinane core geometry. Use SHELXL for refinement, as it handles small-molecule crystallography with high precision .

- ¹¹B NMR : Detects boron environments; expect a singlet near δ 18–22 ppm for symmetric trioxatriborinanes .

- FT-IR : Look for B-O stretching at ~1350–1400 cm⁻¹ and aryl C-O at ~1250 cm⁻¹.

- Elemental analysis : Verify stoichiometry (C:H:B:O ratios) to confirm purity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Moisture control : Store under inert gas (argon/nitrogen) due to hydrolysis sensitivity .

- PPE : Use gloves, goggles, and flame-resistant lab coats. Avoid sparks/open flames, as boroxines may decompose exothermically .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting if ingested—seek medical help immediately .

Advanced: How does this compound function as a dynamic cross-linker in vitrimers, and what factors influence its bond exchange efficiency?

Answer:

The trioxatriborinane core undergoes boronic ester transesterification, enabling stress relaxation and self-healing in polymers. Key factors:

- Temperature : Optimal exchange occurs at 45–70°C, depending on the polymer matrix (e.g., PDMS vs. polybutadiene) .

- Humidity : Water acts as a catalyst for bond exchange, with healing efficiencies >90% reported in PDMS composites at 40–70°C .

- Mechanical properties : Cross-link density (6–12%) balances Young’s modulus (0.29–182 MPa) and elongation (29–659%) .

Methodological note : Use DMA to characterize viscoelastic behavior and quantify activation energy for bond exchange.

Advanced: What computational strategies are effective for modeling its crystallographic or electronic structure?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model boron-oxygen bond dynamics and aryl ring interactions .

- SHELXD/SHELXE : Employ dual-space methods for experimental phasing in X-ray studies, especially for twinned or high-symmetry crystals .

- Molecular dynamics (MD) : Simulate vitrimer networks to predict self-healing kinetics under varying humidity/temperature .

Advanced: How can contradictions in mechanical performance data across studies be resolved?

Answer:

Discrepancies in properties (e.g., tensile strength ranging from 0.29–39.63 MPa) arise from:

- Polymer matrix differences : PDMS vs. polybutadiene base polymers yield divergent mechanical profiles .

- Cross-linking density : Higher densities (e.g., 40% PAA in PPG) increase rigidity but reduce elasticity .

- Additives : Graphene aerogels or UPy-modified fillers enhance strength but may mask intrinsic boroxine contributions .

Resolution : Standardize testing protocols (ASTM D638 for tensile strength) and report full compositional details (e.g., Mn, filler content).

Advanced: How can in situ ligand generation be leveraged to synthesize MOFs or coordination polymers with this compound?

Answer:

The trioxatriborinane core acts as a node in metal-organic frameworks (MOFs):

- In situ condensation : React 3-methylphenoxy boronic acid with trimesic acid derivatives under solvothermal conditions (e.g., DMF, 120°C) to form tribenzoate ligands .

- Cage structures : BUT-108 analogs use distorted tetrahedral cages for gas storage; characterize porosity via BET surface area analysis .

Key challenge : Control ligand symmetry to avoid amorphous byproducts.

Advanced: What environmental or regulatory considerations apply to its use in research?

Answer:

- Aquatic toxicity : Classified as H411 (toxic to aquatic life with long-term effects). Dispose via certified waste facilities .

- Regulatory compliance : EU customs code 29349990 (heterocyclic compounds) applies; document MSDS for international shipping .

- Alternatives : Explore bio-based boronic esters to reduce ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.